N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine

Peptide Synthesis Protecting Group Chemistry Fmoc Amino Acid Manufacturing

This dual-protected L-threonine derivative (Z-Thr(tBu)-OH) enables orthogonal Boc/Benzyl peptide synthesis, preventing O-acylation side reactions. It is the validated precursor for multi-kilo Fmoc-Thr(tBu)-OH manufacture. Specify this CAS for chemoselective hydroxyl masking. Use the DCHA salt (CAS 16966-07-7) for GMP manufacturing requiring enhanced stability and purity.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 16966-09-9
Cat. No. B151287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine
CAS16966-09-9
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
InChIInChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
InChIKeyQJYMOTAFFJDTAG-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16966-09-9 (Z-Thr(tBu)-OH): A Protected L-Threonine Building Block for Orthogonal Peptide Synthesis and Fmoc-Thr(tBu)-OH Manufacturing


(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (CAS 16966-09-9), commonly designated Z-Thr(tBu)-OH or Cbz-Thr(tBu)-OH, is an N-protected, side-chain-protected L-threonine derivative utilized in peptide synthesis . The compound incorporates a benzyloxycarbonyl (Z or Cbz) group on the α-amino functionality and a tert-butyl (tBu) ether on the β-hydroxyl group, producing a molecular formula of C₁₆H₂₃NO₅ and a molecular weight of 309.36 g/mol . This dual-protection architecture is explicitly engineered to enable orthogonal deprotection strategies, wherein the Z group is labile to hydrogenolysis or catalytic transfer hydrogenation while the tBu ether is stable to these conditions, allowing for chemoselective manipulation of the amino and hydroxyl functionalities in multi-step peptide assembly and in the synthesis of Fmoc-protected intermediates .

Why Generic Substitution of CAS 16966-09-9 with Unprotected Threonine or Alternative N-Protected Analogs Fails in Multi-Step Peptide Synthesis


Substituting Z-Thr(tBu)-OH with unprotected L-threonine, threonine methyl ester, or single-protected analogs such as Z-Thr-OH is scientifically invalid for applications requiring orthogonal protection. The unprotected β-hydroxyl group of threonine is nucleophilic and participates in deleterious O-acylation, O-alkylation, and dehydration side reactions during carbodiimide-mediated couplings, leading to reduced crude purity and complex purification profiles . Z-Thr-OH—which lacks the tBu side-chain protection—offers no means to independently control hydroxyl group reactivity and cannot be employed in syntheses where the hydroxyl must remain masked until a late-stage global deprotection step . Similarly, alternative N-protected derivatives such as Fmoc-Thr(tBu)-OH operate under an entirely orthogonal deprotection paradigm (base-labile Fmoc versus acid-labile tBu) and are not interchangeable with Z-Thr(tBu)-OH in Boc/Benzyl strategy syntheses where Z removal by hydrogenolysis is required while the tBu group remains intact [1]. The procurement of Z-Thr(tBu)-OH is therefore a decision driven by the specific orthogonal deprotection sequence demanded by a given peptide synthesis route; substituting an unprotected or improperly protected threonine derivative introduces side reactions that compromise yield and purity in ways that cannot be remediated by adjusting coupling conditions alone .

16966-09-9 (Z-Thr(tBu)-OH) Quantitative Differentiation Evidence: Orthogonal Stability, Synthetic Utility, and Commercial Purity Specifications


Z-Thr(tBu)-OH as the Indispensable Hydrogenolysis Precursor for Fmoc-Thr(tBu)-OH: Documented Process Yields and Commercial Purity Thresholds

Z-Thr(tBu)-OH is the direct and chemically required precursor for the commercial manufacture of Fmoc-Thr(tBu)-OH, which is a core building block for Fmoc/tBu solid-phase peptide synthesis [1]. In patented manufacturing processes, Z-Thr(tBu)-OH undergoes hydrogenolysis—employing either hydrogen gas with palladium catalysts or catalytic transfer hydrogenation with hydrogen donors such as 1,4-cyclohexadiene—to yield H-Thr(tBu)-OH, which is subsequently reacted with Fmoc-OSu to produce Fmoc-Thr(tBu)-OH [1]. This synthetic pathway is non-negotiable: alternative routes that attempt to introduce the Fmoc group before the tBu side-chain protection result in lower yields and require additional purification steps [1]. The commercial specification for Z-Thr(tBu)-OH in this context is a purity of ≥98%, as verified by HPLC and TLC from multiple reputable suppliers . The DCHA salt form of Z-Thr(tBu)-OH (CAS 16966-07-7) is also available at ≥99.0% (TLC) purity for applications requiring higher handling stability .

Peptide Synthesis Protecting Group Chemistry Fmoc Amino Acid Manufacturing

Orthogonal Stability Profile of Z-Thr(tBu)-OH: tBu Ether Remains Intact Under Z-Group Hydrogenolysis Conditions

The orthogonal protecting group architecture of Z-Thr(tBu)-OH enables the selective removal of the Z group via hydrogenolysis while leaving the tBu side-chain ether completely intact . The tBu ether is stable to the neutral, reductive conditions of catalytic hydrogenation (H₂/Pd) and catalytic transfer hydrogenation, which cleave the benzyloxycarbonyl group . This orthogonality is a design feature, not an incidental property: the tBu group is deliberately selected because its acid-labile nature is orthogonal to the hydrogenolysis-labile Z group, allowing for sequential deprotection strategies in complex peptide syntheses [1].

Orthogonal Protection Peptide Synthesis Hydrogenolysis Selective Deprotection

Commercial Purity Specifications: Z-Thr(tBu)-OH Free Acid Versus DCHA Salt Form Differentiation for Procurement Decisions

Z-Thr(tBu)-OH is commercially available in two distinct physical forms with different purity specifications and handling characteristics: the free acid (CAS 16966-09-9) and the dicyclohexylammonium (DCHA) salt (CAS 16966-07-7) . The free acid is specified at ≥98% purity by multiple vendors and is suitable for direct use in coupling reactions . The DCHA salt is available at ≥99.0% purity (TLC) from Sigma-Aldrich, with a defined optical rotation of [α]²⁰/D +8.8±0.5° (c=1.2% in ethanol) . The DCHA salt offers enhanced handling stability and shelf life compared to the free acid, which is advantageous for long-term storage and for laboratories that require the highest purity for sensitive applications .

Amino Acid Derivatives Commercial Purity Peptide Building Blocks Procurement Specifications

Optimal Procurement and Application Scenarios for 16966-09-9 (Z-Thr(tBu)-OH) Based on Quantitative Differentiation Evidence


Scenario 1: Industrial Manufacturing of Fmoc-Thr(tBu)-OH

For chemical manufacturers and CROs producing Fmoc-Thr(tBu)-OH at multi-kilogram scale, Z-Thr(tBu)-OH is the mandatory starting material. Patented manufacturing processes document that Z-Thr(tBu)-OH undergoes hydrogenolysis to yield H-Thr(tBu)-OH, which is then reacted with Fmoc-OSu to generate the Fmoc-protected building block [1]. Alternative routes that bypass Z-Thr(tBu)-OH result in lower yields and require additional purification steps, making Z-Thr(tBu)-OH the only commercially viable and process-validated precursor. Procurement of Z-Thr(tBu)-OH at ≥98% purity from qualified vendors ensures consistent process performance and minimizes batch-to-batch variability in Fmoc-Thr(tBu)-OH production [1].

Scenario 2: Boc/Benzyl Strategy Solid-Phase Peptide Synthesis Requiring Protected Threonine Residues

Research groups employing the Boc/Benzyl strategy for solid-phase peptide synthesis require Z-Thr(tBu)-OH as the protected threonine building block. In this strategy, the Z group is removed on-resin via hydrogenolysis or catalytic transfer hydrogenation after each coupling cycle, while the tBu side-chain protection remains intact until the final HF or TFMSA global deprotection step . This orthogonal deprotection sequence is not achievable with Fmoc-Thr(tBu)-OH (which requires piperidine for N-deprotection) or with Z-Thr-OH (which lacks side-chain protection and suffers from O-acylation side reactions) . Z-Thr(tBu)-OH is therefore the correct procurement choice for this specific synthetic methodology.

Scenario 3: Solution-Phase Synthesis of Complex Peptides with Multiple Hydroxyl-Containing Residues

In solution-phase peptide synthesis, the dual protection of Z-Thr(tBu)-OH enables the stepwise elongation of peptide chains without premature exposure of the threonine hydroxyl group. The orthogonal stability profile of Z-Thr(tBu)-OH—where the Z group is labile to hydrogenolysis and the tBu group is acid-labile—allows chemists to execute multiple coupling and deprotection cycles with predictable chemoselectivity . This is particularly critical in the synthesis of peptides containing multiple hydroxyl-bearing residues (e.g., serine, threonine, tyrosine), where unprotected hydroxyl groups would participate in deleterious side reactions such as O-acylation and O-alkylation .

Scenario 4: Procurement of High-Purity Z-Thr(tBu)-OH DCHA Salt for GMP and Long-Term Storage Applications

For laboratories engaged in GMP peptide manufacturing or those requiring extended shelf life for protected amino acid building blocks, the DCHA salt form of Z-Thr(tBu)-OH (CAS 16966-07-7) offers a higher purity specification (≥99.0% TLC) and enhanced handling stability relative to the free acid form . The DCHA salt also provides a validated specific rotation value ([α]²⁰/D +8.8±0.5°) for identity confirmation and quality control, which is essential for regulatory documentation in pharmaceutical manufacturing . Procurement of the DCHA salt form is indicated when maximum purity, long-term storage stability, and documented analytical specifications are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.